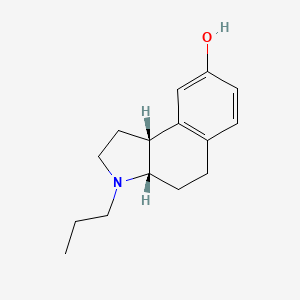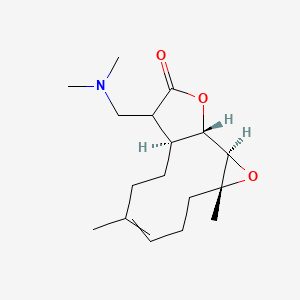
Dimethylaminoparthenolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylaminoparthenolide is a water-soluble analogue of parthenolide, a sesquiterpene lactone originally isolated from the plant Feverfew (Tanacetum parthenium). This compound has garnered significant attention due to its potent anti-inflammatory and anti-tumor properties. This compound inhibits the nuclear factor kappa B signaling pathway, which plays a crucial role in the regulation of immune response, inflammation, and cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethylaminoparthenolide can be synthesized through the structural modification of parthenolide. The process involves the introduction of a dimethylamino group to the parthenolide molecule. This modification enhances the solubility and bioavailability of the compound. The synthetic route typically involves the following steps:
Extraction of Parthenolide: Parthenolide is extracted from the buds of Feverfew.
Chemical Modification: The extracted parthenolide undergoes a series of chemical reactions to introduce the dimethylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction of parthenolide followed by its chemical modification. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography are employed to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
Dimethylaminoparthenolide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield hydrogenated products .
Aplicaciones Científicas De Investigación
Dimethylaminoparthenolide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of sesquiterpene lactones and their derivatives.
Biology: It is employed in research to understand the molecular mechanisms of inflammation and immune response.
Medicine: this compound is investigated for its potential therapeutic effects in treating various cancers, including leukemia and multiple myeloma.
Industry: The compound is used in the development of anti-inflammatory and anti-cancer drugs.
Mecanismo De Acción
Dimethylaminoparthenolide exerts its effects by inhibiting the nuclear factor kappa B signaling pathway. It binds to the cysteine residue of IκKβ, preventing the binding of the p65 subunit to DNA. This inhibition leads to the suppression of gene expression involved in cell proliferation and survival, thereby inducing cell-cycle arrest and promoting apoptosis in cancer cells . Additionally, this compound suppresses the signal transducer and activator of transcription 3 signaling pathway, further contributing to its anti-tumor effects .
Comparación Con Compuestos Similares
Similar Compounds
Parthenolide: The parent compound from which dimethylaminoparthenolide is derived. It has similar anti-inflammatory and anti-tumor properties but is less soluble.
Compound 33: A structurally similar compound with comparable activity to this compound in certain cell lines.
Uniqueness
This compound is unique due to its enhanced solubility and bioavailability compared to parthenolide. These properties make it a more effective therapeutic agent, particularly in the treatment of cancers where solubility and bioavailability are critical factors .
Propiedades
Fórmula molecular |
C17H27NO3 |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
(1S,2R,4R,11S)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |
InChI |
InChI=1S/C17H27NO3/c1-11-6-5-9-17(2)15(21-17)14-12(8-7-11)13(10-18(3)4)16(19)20-14/h6,12-15H,5,7-10H2,1-4H3/t12-,13?,14-,15+,17+/m0/s1 |
Clave InChI |
UJNSFDHVIBGEJZ-CALVTZMJSA-N |
SMILES isomérico |
CC1=CCC[C@@]2([C@H](O2)[C@@H]3[C@@H](CC1)C(C(=O)O3)CN(C)C)C |
SMILES canónico |
CC1=CCCC2(C(O2)C3C(CC1)C(C(=O)O3)CN(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Prolinamide, N-[4-[[[(4-chlorophenyl)sulfonyl]amino]carbonyl]benzoyl]-L-valyl-N-[3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl]-, (R)-](/img/structure/B10826409.png)
![[(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate;hydrochloride](/img/structure/B10826410.png)
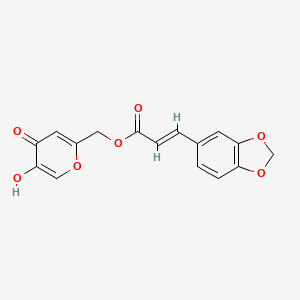
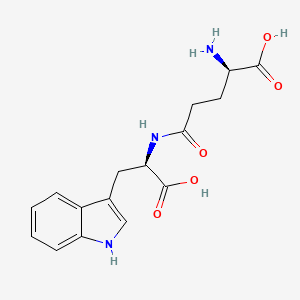
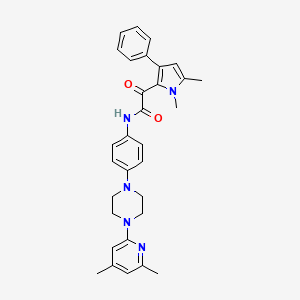
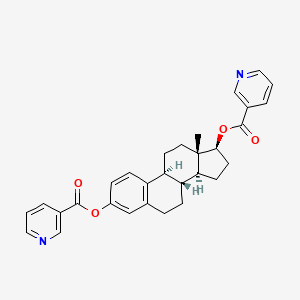
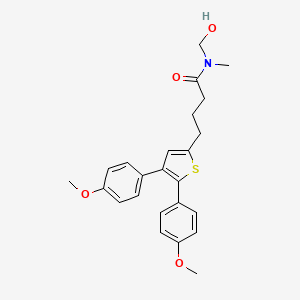
![5-[2-[4-[(3,5-dibutyl-1,2,4-triazol-1-yl)methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B10826455.png)
![(1S,2R,4R,7E,11S,12R)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B10826457.png)
![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]-2-phenylethanamine](/img/structure/B10826463.png)
![1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B10826465.png)

![1-(2-amino-4-methanesulfonamidophenoxy)-2-[N-(3,4-dimethoxyphenethyl)-N-methylamino]ethane hydrochloride](/img/structure/B10826478.png)
